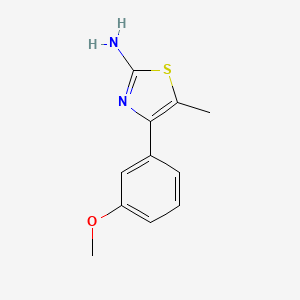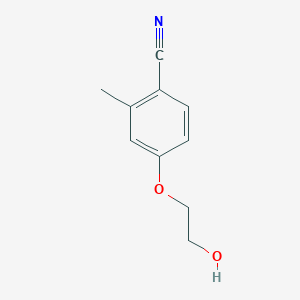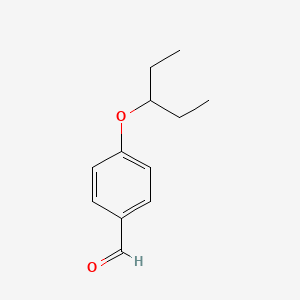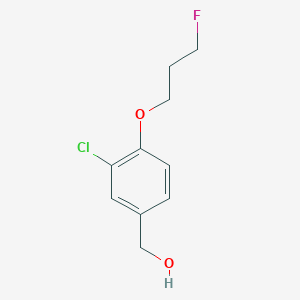
4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of methoxyphenols , which are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . Methoxyphenols have been found in various plants and are known for their antioxidant properties .
Synthesis Analysis
While specific synthesis methods for “4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine” are not available, similar compounds have been synthesized through various methods . For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Aplicaciones Científicas De Investigación
Chemistry and Heterocyclic Synthesis
4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a compound that may not have been directly studied, but its structural analogs and related heterocyclic compounds have significant applications in synthetic chemistry and drug development. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for the synthesis of various heterocycles, including thiazoles, highlighting the importance of such scaffolds in generating bioactive molecules. The unique reactivity of these compounds allows for the synthesis of diverse heterocyclic structures under mild conditions, which could be relevant to the study and application of 4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine in research and drug synthesis (Gomaa & Ali, 2020).
Biological and Pharmacological Potential
While specific research on 4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine's direct applications in biology or pharmacology was not identified, the exploration of related heterocyclic compounds like thiazolidinediones and rhodanines provides insight into the potential biological activities of structurally similar compounds. Thiazolidinediones, for example, are explored for their roles as PTP 1B inhibitors, indicating potential applications in managing insulin resistance and type 2 diabetes mellitus. The structural modifications of the thiazolidinedione scaffold have led to the development of compounds with significant activity profiles, suggesting that similar strategies could be applied to 4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine for discovering novel biological activities (Verma, Yadav, & Thareja, 2019).
Synthesis and Transformation of Derivatives
The synthesis and transformation of heterocyclic compounds, including thiazoles and their derivatives, are crucial for the development of new drugs with enhanced biological activities. The study of 4-phosphorylated derivatives of 1,3-azoles demonstrates the versatility of such scaffolds in medicinal chemistry, offering a pathway for the creation of novel compounds with potential anticancer, antidiabetic, and antimicrobial properties. This highlights the significance of synthetic strategies and chemical transformations in expanding the utility of compounds like 4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine in various scientific and pharmacological applications (Abdurakhmanova et al., 2018).
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYHLQQEHCPAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)



![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)
![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)



![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)